

Application Notes and Protocols: Inducing Chronic versus Acute EAU with IRBP (1-20)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: IRBP (1-20), human

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Experimental Autoimmune Uveitis (EAU) serves as a critical animal model for human autoimmune uveitis, a sight-threatening inflammatory disease. The ability to induce either an acute or a chronic form of EAU allows for the investigation of different aspects of the disease, from initial inflammatory events to long-term degenerative changes. The choice between an acute and chronic model is largely determined by the mouse strain, the dose of the immunizing antigen, and the specific peptide used. This document provides detailed protocols for inducing both acute and chronic EAU in mice using the human interphotoreceptor retinoid-binding protein (IRBP) peptide 1-20.

Data Presentation: Comparison of Acute and Chronic EAU Induction Protocols

The following tables summarize the key variables and expected outcomes for inducing acute and chronic EAU.

Table 1: Key Parameters for Inducing Acute vs. Chronic EAU



Parameter	Acute EAU	Chronic EAU
Mouse Strain	B10.RIII (more susceptible)	C57BL/6J (less susceptible)[1]
IRBP (1-20) Dose	Higher Dose (e.g., 300-500 μ g/mouse)	Lower Dose or Combination
Adjuvants	Complete Freund's Adjuvant (CFA) with Mycobacterium tuberculosis and Pertussis Toxin (PTX)	Complete Freund's Adjuvant (CFA) with Mycobacterium tuberculosis and Pertussis Toxin (PTX)
Disease Course	Monophasic, severe inflammation with a peak around 2-3 weeks post-immunization, followed by resolution[1][2]	Slowly progressive inflammation, may persist for several months, leading to retinal degeneration[2][3]
Typical Onset	11-14 days post-immunization	Variable, often with a milder initial phase

Table 2: Quantitative Comparison of Disease Induction

Feature	Acute EAU (B10.RIII)	Chronic EAU (C57BL/6J)
Peak Disease Score	High (can reach >2 on a 0-4 scale)[2]	Moderate to low initially, with progressive damage
Disease Duration	Typically resolves by 3-4 weeks post-immunization[1]	Can persist for 5-6 months or longer[2]
Histopathology	Massive cellular infiltrates in the vitreous and retina during the acute phase[2]	Moderate, persistent cellular infiltration, leading to retinal atrophy and scarring over time[2][3]
Visual Function	Rapid and severe loss of visual signal at peak disease	Gradual decline in visual function over a prolonged period



Experimental Protocols Protocol 1: Induction of Acute EAU in B10.RIII Mice

This protocol is designed to induce a severe, acute, and monophasic EAU.

Materials:

- B10.RIII mice (female, 6-8 weeks old)
- Human IRBP (1-20) peptide (lyophilized)
- Complete Freund's Adjuvant (CFA) containing 2.5 mg/mL Mycobacterium tuberculosis (H37Ra)
- Pertussis toxin (PTX)
- Sterile Phosphate-Buffered Saline (PBS), pH 7.4
- Sterile 1 mL syringes with 27-gauge needles
- Emulsification equipment (e.g., two syringes and a Luer lock connector, or a sonicator)

Procedure:

- Antigen Preparation:
 - Dissolve the lyophilized human IRBP (1-20) peptide in sterile PBS to a final concentration of 1.5-2.5 mg/mL.
 - Prepare an emulsion by mixing the IRBP (1-20) solution with an equal volume of CFA (1:1 ratio).
 - Emulsify the mixture until a thick, stable, white emulsion is formed. A drop of the emulsion should not disperse when placed in a beaker of water.
- Immunization:



- \circ Administer a total of 200 μ L of the emulsion subcutaneously, distributed across two sites on the mouse's back/flank. This will deliver 300-500 μ g of IRBP (1-20) per mouse.
- \circ On the same day as the immunization (Day 0), inject 1 μ g of PTX intraperitoneally (i.p.) in 100 μ L of sterile PBS.
- Disease Monitoring:
 - Begin monitoring for clinical signs of EAU around day 10 post-immunization using fundoscopy.
 - Score disease severity based on a standardized scale (e.g., 0-4) that assesses inflammation of the optic disc, retinal vasculitis, and retinal infiltrates.
 - Peak disease is typically expected between days 14 and 21.

Protocol 2: Induction of Chronic EAU in C57BL/6J Mice

This protocol is adapted to induce a less severe, chronic, and progressive EAU.

Materials:

- C57BL/6J mice (female, 6-8 weeks old)
- Human IRBP (1-20) peptide (lyophilized)
- Human IRBP (161-180) peptide (lyophilized) Optional, for a more robust chronic model
- Complete Freund's Adjuvant (CFA) containing 2.5 mg/mL Mycobacterium tuberculosis (H37Ra)
- Pertussis toxin (PTX)
- Sterile Phosphate-Buffered Saline (PBS), pH 7.4
- Sterile 1 mL syringes with 27-gauge needles
- · Emulsification equipment

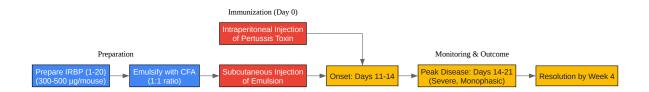


Procedure:

- Antigen Preparation:
 - To induce chronic EAU with IRBP (1-20) alone, a lower dose is often utilized. Prepare a solution of IRBP (1-20) in sterile PBS.
 - For a more established chronic model, a combination of peptides is effective.[3] Dissolve human IRBP (1-20) and human IRBP (161-180) in sterile PBS. A common ratio is to use a lower dose of the more pathogenic peptide. For C57BL/6 mice, a combination of 300 μg of IRBP (1-20) and 150 μg of IRBP (161-180) per mouse has been used.[3]
 - Prepare the emulsion with CFA as described in the acute protocol.
- Immunization:
 - Administer a total of 200 μL of the emulsion subcutaneously at two sites.
 - On Day 0, inject 1.5 μg of PTX i.p. in 100 μL of sterile PBS.[4]
- Disease Monitoring:
 - Monitor for clinical signs of EAU starting from day 12-14 post-immunization.
 - The initial disease signs may be milder than in the acute model.
 - Continue to monitor the mice for an extended period (weeks to months) to observe the chronic and progressive nature of the disease, including the development of retinal scars and atrophy.[3]

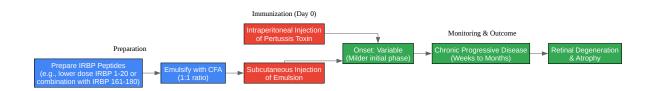
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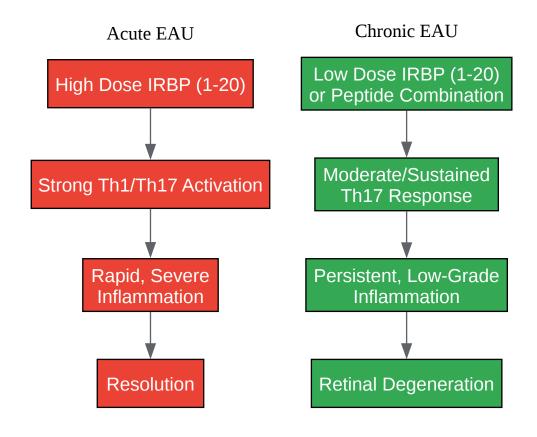
Caption: Workflow for inducing acute EAU in B10.RIII mice.



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Caption: Workflow for inducing chronic EAU in C57BL/6J mice.





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Caption: Hypothesized immune response differences in acute vs. chronic EAU.

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